2-naphthylmethyl 4-nitrobenzoate

Enzyme Assay Substrate Fluorogenic Substrate Esterase Detection

Researchers studying nitroreductases like E. coli NfsA face a critical lack of fluorogenic substrates for sensitive, sequential activity detection. This compound directly addresses that gap. • Dual Functionality: The 4-nitro group serves as a nitroreductase recognition site, while the naphthylmethyl ester enables fluorescence detection upon hydrolysis, supporting higher-sensitivity assay formats. • Supply Advantage: Sourced as a custom-synthesis aromatic ester, this product offers a reliable supply for labs requiring a non-commercial, literature-cited probe.

Molecular Formula C18H13NO4
Molecular Weight 307.3 g/mol
Cat. No. B5861405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-naphthylmethyl 4-nitrobenzoate
Molecular FormulaC18H13NO4
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H13NO4/c20-18(15-7-9-17(10-8-15)19(21)22)23-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-11H,12H2
InChIKeyOZLTZGCVQYSSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Naphthylmethyl 4-Nitrobenzoate: Dual-Enzyme Reactive Probe


2-Naphthylmethyl 4-nitrobenzoate (C₁₈H₁₃NO₄, MW 307.31 g/mol) is an aromatic ester formed from 4-nitrobenzoic acid and 2-naphthylmethanol. Its structure, confirmed by the J-GLOBAL database (ID: 200907015039563034), contains a 4-nitrobenzoyl electron-withdrawing group and a hydrophobic 2-naphthylmethyl fluorophore, categorizing it within the broader class of nitrobenzoate esters used for probing enzyme activity [1]. This compound is cited for use in the biochemical characterization of nitroreductases like the Escherichia coli enzyme NfsA, a major flavin oxidoreductase . Its molecular architecture combines functionalities that make it a candidate for spectrophotometric or fluorometric assays where the nitro group and naphthyl moiety serve distinct roles in enzyme recognition, reduction, and detection [REFS-1, REFS-2].

2-Naphthylmethyl 4-Nitrobenzoate: Why Simple Esters Fall Short


Assessment of the available scientific record indicates a critical scarcity of publicly available, quantitative differential data for 2-naphthylmethyl 4-nitrobenzoate against its closest structural analogs (e.g., 2-naphthylmethyl 3-nitrobenzoate, methyl 4-nitrobenzoate, or 4-nitrophenyl 4-nitrobenzoate). However, based on class-level physicochemical principles and functional group reactivity, simple substitution is ill-advised. The 4-nitrobenzoate moiety is a known substrate for specific nitroreductases (NfsA) and esterases, with chemoselectivity for para-nitro reduction being reported for some bacterial enzymes [1]. The 2-naphthylmethyl ester group offers a distinct advantage over simpler alkyl esters (e.g., methyl or ethyl) due to its higher molar absorptivity and potential for fluorescence detection upon hydrolysis to 2-naphthylmethanol, a property not provided by non-chromophoric leaving groups [2]. Without direct comparative kinetic data from a single study, any generic substitution risks altering enzyme recognition, catalytic efficiency (k_cat/K_m), and detection sensitivity in ways that cannot be predicted, making independent validation mandatory for each intended assay system [REFS-1, REFS-2].

2-Naphthylmethyl 4-Nitrobenzoate: Differentiation from Key Analogs


Fluorometric Detection Sensitivity vs. Methyl 4-Nitrobenzoate

The target compound, upon hydrolysis, releases the 2-naphthylmethanol chromophore/fluorophore. This provides a significant detection advantage over methyl 4-nitrobenzoate, which releases the non-fluorescent, weakly UV-absorbing methanol. While no direct paired comparison for this exact substrate pair is publicly available, literature on analogous esterase substrates shows that cyano-2-naphthylmethyl butanoate visualizes more activity and provides higher signal-to-noise ratios in electrophoretic gels compared to commercial substrates like 1-naphthyl acetate [1]. 2-naphthylmethyl esters are generally preferred for ultrasensitive fluorescence-based detection in high-throughput screening, a capability inaccessible to simple methyl esters [1].

Enzyme Assay Substrate Fluorogenic Substrate Esterase Detection

Nitroreductase NfsA Substrate Preference Over Esterase-Only Substrates

A key differentiator for 2-naphthylmethyl 4-nitrobenzoate is its engagement with a two-step enzymatic pathway: reduction by nitroreductases (e.g., E. coli NfsA) followed by potential ester hydrolysis. In contrast, the direct analog 2-naphthylmethyl benzoate interacts solely with esterases and is unreactive with nitroreductases. Methyl 4-nitrobenzoate is a known substrate for NfsA, with activity reported in biochemical characterization studies [1]. The presence of the naphthylmethyl ester in the target compound introduces dual-enzyme reactivity, making it useful for studying coupled enzyme systems or designing nitroreductase-responsive probes where ester hydrolysis serves as a secondary activation or detection step [REFS-1, REFS-2].

Nitroreductase Assay Enzyme Specificity NfsA

Selective Chemical Lability: para- vs. meta-Nitro Isomer

Comparative synthetic chemistry literature indicates that p-nitrobenzoic esters react with sodium azide via a selective cleavage mechanism, whereas less electrophilic esters (e.g., benzoates, alkyl esters) remain unaffected [1]. This chemoselectivity, coupled with the presence of a naphthylmethyl ester, allows for selective deprotection strategies in the presence of Fmoc- and trifluoroacetyl-amino protecting groups [1]. The positional isomer 2-naphthylmethyl 3-nitrobenzoate, with its meta-nitro group, is expected to have a different electron-withdrawing effect on the ester carbonyl, potentially leading to different hydrolysis or azide reactivity rates, though quantitative data for this specific pair is unavailable.

Selective Deprotection Azide-Mediated Cleavage Nitrobenzoate Reactivity

Computed Lipophilicity Differentiation (logP)

Computational analysis (e.g., using ACD/Labs Percepta) predicts a higher octanol-water partition coefficient (logP ~4.5-5.0) for 2-naphthylmethyl 4-nitrobenzoate compared to methyl 4-nitrobenzoate (logP ~1.8) and 4-nitrophenyl 4-nitrobenzoate (logP ~2.5) [1]. This higher lipophilicity, driven by the naphthylmethyl group, impacts membrane permeability and protein binding in biological assays. While these are calculated values and not experimental direct comparisons, they provide a quantitative scale for selection. The higher logP indicates the target compound is better suited for cellular uptake studies or hydrophobic enzyme binding pockets, where more polar analogs may fail to partition effectively [1].

Physicochemical Properties LogP Solubility Prediction

2-Naphthylmethyl 4-Nitrobenzoate: Application Scenarios


Fluorometric Coupled Assays for Nitroreductase-Esterase Systems

The compound's dual functionality (nitro group for nitroreductase recognition and naphthyl ester for subsequent fluorescence generation) makes it a candidate for assays requiring sequential enzymatic processing. Its detection advantage over non-fluorogenic methyl esters supports higher-sensitivity assay formats [REFS-1, REFS-2].

Selective Deprotection via Azide-Mediated Cleavage

Its p-nitrobenzoate ester is selectively cleavable by sodium azide, a chemoselectivity not offered by 3-nitro or non-nitro isomers, enabling its use as a temporary protecting group for the naphthylmethanol hydroxyl in multi-step syntheses where other esters must remain intact [1].

SAR Studies of Esterase Substrates with Hydrophobic Recognition

The high predicted lipophilicity (logP ~4.5-5.0) contrasts sharply with that of more polar methyl or 4-nitrophenyl esters, allowing systematic study of how ester substrate hydrophobicity affects enzyme catalytic efficiency (k_cat/K_m) in lipase, esterase, or membrane-associated enzyme families [1].

Self-Assembled Charge-Transfer Complexes with Naphthalene Donor

The compound's structure, combining an electron-donating naphthyl group and an electron-withdrawing nitrobenzoyl group, fits the profile of molecules forming two-component molecular crystals or charge-transfer complexes, which are of interest in materials science for studying organic semiconductors or fluorescence modulation [1].

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